molecular formula C10H12N2O5S B13759233 N-[(o-Nitrophenyl)thio]-L-threonine CAS No. 7685-70-3

N-[(o-Nitrophenyl)thio]-L-threonine

Cat. No.: B13759233
CAS No.: 7685-70-3
M. Wt: 272.28 g/mol
InChI Key: QJMPRIHAPGGFMA-MUWHJKNJSA-N
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Description

N-[(o-Nitrophenyl)thio]-L-threonine is an organic compound with the molecular formula C10H12N2O5S. It is a derivative of L-threonine, where the amino group is substituted with an o-nitrophenylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(o-Nitrophenyl)thio]-L-threonine typically involves the reaction of L-threonine with o-nitrophenylthiol in the presence of a coupling agent. The reaction is carried out under mild conditions to ensure the integrity of the threonine backbone. The process can be summarized as follows:

Industrial Production Methods

These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing efficient purification processes to ensure product purity .

Chemical Reactions Analysis

Types of Reactions

N-[(o-Nitrophenyl)thio]-L-threonine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino derivatives, sulfoxides, sulfones, and substituted aromatic compounds .

Scientific Research Applications

N-[(o-Nitrophenyl)thio]-L-threonine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(o-Nitrophenyl)thio]-L-threonine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thio group can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(o-Nitrophenyl)thio]-L-threonine is unique due to the combination of the nitro and thio groups on the L-threonine backbone. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

7685-70-3

Molecular Formula

C10H12N2O5S

Molecular Weight

272.28 g/mol

IUPAC Name

(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid

InChI

InChI=1S/C10H12N2O5S/c1-6(13)9(10(14)15)11-18-8-5-3-2-4-7(8)12(16)17/h2-6,9,11,13H,1H3,(H,14,15)/t6-,9+/m1/s1

InChI Key

QJMPRIHAPGGFMA-MUWHJKNJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])O

Canonical SMILES

CC(C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])O

Origin of Product

United States

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